molecular formula C7H6Cl3NO B1272818 2-Trichloroacetyl-1-methylpyrrole CAS No. 21898-65-7

2-Trichloroacetyl-1-methylpyrrole

Cat. No. B1272818
CAS RN: 21898-65-7
M. Wt: 226.5 g/mol
InChI Key: LWGNISUGCOYWRL-UHFFFAOYSA-N
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Description

2-Trichloroacetyl-1-methylpyrrole is a synthetic compound with a complex structure. It has a molecular weight of 226.481 and a molecular formula of C7H6Cl3NO . The molecule contains a total of 18 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of 2-Trichloroacetyl-1-methylpyrrole is characterized by a five-membered pyrrole ring, which is a key component of its structure . The molecule also contains a trichloroacetyl group, which contributes to its unique properties .


Physical And Chemical Properties Analysis

2-Trichloroacetyl-1-methylpyrrole has a melting point of 64-66°C, a boiling point of 75°C (at 0.1 Torr pressure), and a predicted density of 1.44±0.1 g/cm3 . It also has a predicted pKa value of -9.39±0.70 .

Scientific Research Applications

Antimicrobial Activity

2-Trichloroacetyl-1-methylpyrrole has been studied for its potential in combating microbial infections. It serves as a precursor in the synthesis of pyrrole-based chalcones, which have shown promising antimicrobial effects against pathogenic bacteria and Candida species . These compounds are evaluated using microdilution and ATP luminescence microbial cell viability assays to determine their effectiveness.

Cytotoxicity Assessment

This compound is also instrumental in assessing cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and HepG2 human hepatocellular carcinoma . The MTT assay is commonly performed to evaluate the cytotoxicity, providing insights into the potential therapeutic applications of pyrrole derivatives in cancer treatment.

Genotoxicity Testing

The derivatives of 2-Trichloroacetyl-1-methylpyrrole are subjected to genotoxicity testing to ensure their safety for therapeutic use. The Ames MPF assay is one such test that helps determine whether these compounds cause genetic mutations . This is crucial for developing new drugs that are not only effective but also safe for long-term use.

Synthesis of Pyrrole Derivatives

In synthetic chemistry, 2-Trichloroacetyl-1-methylpyrrole is used to create a variety of pyrrole derivatives. These derivatives have diverse applications, ranging from pharmaceuticals to materials science. For instance, it can be used to synthesize pyrrole-2-carboxylates and pyrrolo[1,2-a]pyrazines, which have potential applications in drug development and organic electronics .

Chemical Intermediate

As a chemical intermediate, this compound plays a role in the production of more complex molecules. It can be involved in multicomponent reactions, where it reacts with other chemicals to form new compounds with potential applications in medicinal chemistry and material sciences .

Safety and Hazards

2-Trichloroacetyl-1-methylpyrrole is classified as a skin corrosive substance (Category 1B) and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

properties

IUPAC Name

2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNISUGCOYWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380395
Record name 2-Trichloroacetyl-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trichloroacetyl-1-methylpyrrole

CAS RN

21898-65-7
Record name 2-Trichloroacetyl-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an ice cooling, N-methylpyrrole (8.10 g, 100 mmol) was dissolved in methylene chloride (100 ml), and trichloroacetyl chloride (20.00 g, 115 mmol) was added thereto. Thereafter, the mixture was stirred at a room temperature for 16 hours. A saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. Thus, 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (16.3 g, 72%) was obtained. The resulting 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (15.0 g, 66.7 mmol) was dissolved in chloroform (150 ml), and N-bromosuccinimide (12.5 g, 70.2 mmol) was added thereto at a room temperature. The mixture was heated under reflux for 16 hours. After the mixture was allowed to cool, a saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:9) to give the title compound (14.0 g, 69%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under argon, 1.09 ml (12.3 mmol) of trichloroacetyl chloride are initially charged in 5 ml of DCM, and a solution of N-methylimidazole and 3 ml of DCM is added dropwise at RT over a period of 30 min. The reaction solution is allowed to stir at RT overnight and then concentrated, and the residue is purified over a flash frit (cyclohexane, cyclohexane/ethyl acetate 40:1). This gives the product as a liquid.
Quantity
1.09 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?

A1: 2-Trichloroacetyl-1-methylpyrrole serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized 2-Trichloroacetyl-1-methylpyrrole through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.

Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?

A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.

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